(2E,5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
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Overview
Description
The compound (2E,5E)-5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring a thiazolidinone core This compound is characterized by its unique structural elements, including a benzyl ether, an iodine substituent, and a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the phenyl and prop-2-en-1-yl groups. The benzyl ether and iodine substituents are introduced through selective halogenation and etherification reactions. The final step involves the formation of the imino group through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The iodine substituent can undergo nucleophilic substitution reactions to introduce different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents in place of the iodine atom.
Scientific Research Applications
(2E,5E)-5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E,5E)-5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
(2Z)-2-Butenedioic Acid Compound with (2R)-1-Benzyl-N-{3-[4-(2-Methoxyphenyl)-1-Piperazinyl]Propyl}-2-Piperidinecarboxamide:
Uniqueness
(2E,5E)-5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE: stands out due to its unique combination of functional groups, which imparts distinct chemical properties and potential applications. Its iodine substituent and thiazolidinone core are particularly noteworthy, as they contribute to its reactivity and biological activity.
Properties
Molecular Formula |
C27H23IN2O3S |
---|---|
Molecular Weight |
582.5 g/mol |
IUPAC Name |
(5E)-5-[(3-iodo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H23IN2O3S/c1-3-14-30-26(31)24(34-27(30)29-21-12-8-5-9-13-21)17-20-15-22(28)25(23(16-20)32-2)33-18-19-10-6-4-7-11-19/h3-13,15-17H,1,14,18H2,2H3/b24-17+,29-27? |
InChI Key |
PNFYJOFLWHYESR-GLKJRODOSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CC=C)I)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC=C)I)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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